Product packaging for Cyclohexanamine, N-chloro-(Cat. No.:CAS No. 52185-81-6)

Cyclohexanamine, N-chloro-

Cat. No.: B13939996
CAS No.: 52185-81-6
M. Wt: 133.62 g/mol
InChI Key: SJGFVFYSANQLLE-UHFFFAOYSA-N
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Description

Cyclohexanamine, N-chloro- is a useful research compound. Its molecular formula is C6H12ClN and its molecular weight is 133.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality Cyclohexanamine, N-chloro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cyclohexanamine, N-chloro- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12ClN B13939996 Cyclohexanamine, N-chloro- CAS No. 52185-81-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

52185-81-6

Molecular Formula

C6H12ClN

Molecular Weight

133.62 g/mol

IUPAC Name

N-chlorocyclohexanamine

InChI

InChI=1S/C6H12ClN/c7-8-6-4-2-1-3-5-6/h6,8H,1-5H2

InChI Key

SJGFVFYSANQLLE-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NCl

Origin of Product

United States

Synthetic Methodologies for Cyclohexanamine, N Chloro

Reaction with Natural Organic Matter

Natural organic matter (NOM), which includes humic and fulvic acids, is ubiquitous in soil and aquatic environments. accscience.comresearchgate.net Humic substances contain a variety of functional groups, such as carboxylic and phenolic groups, which can potentially react with N-chlorocyclohexylamine. accscience.comcopernicus.org

The reactions could proceed through several pathways:

Redox Reactions: Humic substances can act as reducing agents, potentially reducing the N-chloroamine to cyclohexylamine (B46788).

Adsorption: The compound may adsorb onto the surface of NOM particles, which could either stabilize it or enhance its degradation by concentrating it with other reactive species.

Photosensitization: As mentioned in the photolysis section, colored components of NOM can act as photosensitizers, absorbing light and transferring the energy to N-chlorocyclohexylamine, thereby accelerating its photolytic degradation. The presence of dissolved humic substances has been shown to affect the photochemical degradation rates of other organic pollutants. accscience.com

The complex and variable structure of humic substances makes it difficult to predict the exact reaction products and kinetics without specific experimental studies. researchgate.net

Type of Interaction Potential Effect on N-chlorocyclohexylamine
Redox ReactionReduction to Cyclohexylamine.
AdsorptionMay alter stability and bioavailability.
PhotosensitizationPotential to accelerate photodegradation.

Reactivity and Reaction Mechanisms of Cyclohexanamine, N Chloro

Monomer in Polymerization Reactions

There is no significant evidence in the scientific literature to suggest that Cyclohexanamine, N-chloro- is used as a monomer in polymerization reactions. The high reactivity of the N-Cl bond would likely interfere with common polymerization mechanisms, potentially acting as an initiator or a chain-transfer agent rather than being incorporated as a repeating monomer unit. sigmaaldrich.comtcichemicals.comfujifilm.comsigmaaldrich.comrsc.org

Surface Modification of Materials

Similarly, the use of Cyclohexanamine, N-chloro- for the direct surface modification or grafting onto materials is not documented. While amine-containing compounds are widely used for surface functionalization, the presence of the reactive chlorine atom on the nitrogen makes Cyclohexanamine, N-chloro- an unlikely candidate for controlled surface grafting, where stable linkages are required. nih.gov

A major, well-established role for Cyclohexanamine, N-chloro- is as a key intermediate in the synthesis of N-cyclohexyl-2-benzothiazolesulfenamide (CBS) . cdnsciencepub.comumass.edu CBS is a widely used delayed-action accelerator for the vulcanization of rubber. msu.edusigmaaldrich.comchemicalbook.com In the manufacturing process, cyclohexylamine (B46788) is first converted to N-chlorocyclohexylamine, which then reacts in situ with 2-mercaptobenzothiazole (B37678) (MBT) or its disulfide (MBTS) to form the final CBS product. cdnsciencepub.comsigmaaldrich.com This process highlights the industrial importance of N-chlorocyclohexylamine as a transient but essential chemical species.

Table 2: Role of N-chlorocyclohexylamine in CBS Synthesis cdnsciencepub.com

Reactant 1 Reactant 2 Intermediate Final Product Application
Cyclohexylamine Sodium Hypochlorite (B82951) Cyclohexanamine, N-chloro- N-cyclohexyl-2-benzothiazolesulfenamide (CBS) Rubber Vulcanization Accelerator

| Cyclohexanamine, N-chloro- | 2,2'-Dibenzothiazyl disulfide | - | N-cyclohexyl-2-benzothiazolesulfenamide (CBS) | Rubber Vulcanization Accelerator |

Conclusion

Cyclohexanamine, N-chloro- is a reactive chemical intermediate with specific and important applications. Its primary and most commercially significant role is as a precursor in the synthesis of the rubber vulcanization accelerator N-cyclohexyl-2-benzothiazolesulfenamide (CBS). In the realm of organic synthesis, while not as commonly used as other N-chloro reagents, it holds potential as a chlorinating agent for olefins and electron-rich systems and as a starting material for nitrogen-containing heterocycles like aziridines. In contrast, its application as a direct monomer in polymerization or for surface modification of materials is not supported by current scientific literature, with its reactivity profile making it more suitable as a transient intermediate rather than a stable building block for macromolecules.

Computational and Theoretical Investigations of Cyclohexanamine, N Chloro

Quantum Chemical Calculations of Electronic Structure and Bonding

Comprehensive computational studies focusing specifically on the electronic structure and bonding of Cyclohexanamine, N-chloro- are not extensively available in publicly accessible literature. However, the methodologies for such investigations are well-established in the field of computational chemistry.

Ab Initio Methods for High-Level Energetic Profiles and Proton Affinities

High-level ab initio methods, such as Møller-Plesset perturbation theory (MP2, MP3) and coupled-cluster (CCSD(T)) theory, provide more accurate energetic data than standard DFT. nih.gov These methods could be employed to calculate precise proton affinities for N-chloro-cyclohexanamine. The proton affinity is a measure of a molecule's basicity in the gas phase. uiuc.edu For N-chloro-cyclohexanamine, protonation could occur at the nitrogen or chlorine atom, and these methods would elucidate the preferred site and the associated energy change.

Prediction and Elucidation of Reaction Pathways and Transition States

Computational methods are instrumental in mapping out reaction pathways and identifying transition state structures. arxiv.orgfossee.in For N-chloro-cyclohexanamine, potential reactions for study could include its formation via chlorination of cyclohexylamine (B46788) or its subsequent reactions where it acts as a chlorinating agent. rsc.org Techniques like the nudged elastic band (NEB) method or intrinsic reaction coordinate (IRC) calculations would be used to follow the reaction path from reactants to products through the transition state. fossee.in The activation energy for these processes could then be calculated, providing insight into reaction kinetics. nih.gov

Analysis of Molecular Electrostatic Potential (MEP) and Fukui Functions for Reactivity Sites

The Molecular Electrostatic Potential (MEP) is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. rsc.org For N-chloro-cyclohexanamine, an MEP surface would likely show a region of negative potential (red/yellow) around the nitrogen atom due to its lone pair of electrons, indicating a site for electrophilic attack. A region of positive potential (blue) might be expected around the chlorine atom, suggesting its susceptibility to nucleophilic attack.

Fukui functions provide a more quantitative measure of the reactivity at different atomic sites by analyzing the change in electron density upon the addition or removal of an electron. icm.edu.pl These calculations would help to distinguish the most likely sites for electrophilic, nucleophilic, and radical attack on N-chloro-cyclohexanamine.

Solvation Models and Molecular Dynamics Simulations for Solvent Effects

The behavior of N-chloro-cyclohexanamine in solution can be investigated using both implicit and explicit solvation models. rsc.org Implicit models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous dielectric medium. Explicit models involve including individual solvent molecules in the calculation.

Molecular dynamics (MD) simulations can provide a detailed picture of the solute-solvent interactions and the dynamic behavior of N-chloro-cyclohexanamine in a solvent box. nih.govresearchgate.net MD simulations would reveal information about the structure of the solvation shells and the nature of intermolecular interactions, such as hydrogen bonding. nih.gov

Computational Spectroscopy for Predicting NMR Shifts and Vibrational Frequencies

DFT calculations are widely used to predict NMR chemical shifts and vibrational frequencies. nih.govnih.gov By calculating the magnetic shielding tensors for each nucleus, the ¹H and ¹³C NMR spectra of N-chloro-cyclohexanamine can be simulated. nih.gov These predicted spectra, when compared to experimental data, can aid in the structural elucidation and conformational analysis of the molecule.

Similarly, the calculation of the Hessian matrix provides the vibrational frequencies and their corresponding infrared (IR) and Raman intensities. nih.gov This allows for the assignment of experimental vibrational spectra and provides further insight into the molecule's structure and bonding.

Strictly Excluding Medical, Pharmaceutical, or Direct Biological Applications

As a Reagent for Selective Chlorination and Functionalization in Organic Transformations

Cyclohexanamine, N-chloro-, as part of the broader class of N-chloroamides and N-chloroamines, is a key reagent for the selective chlorination of organic compounds. A significant application is in the functionalization of aliphatic C–H bonds, a traditionally challenging transformation in organic synthesis. pitt.edutcichemicals.com

Research has demonstrated that N-chloroamides can facilitate site-selective chlorination of complex molecules. pitt.eduacs.org The process often involves the generation of an amidyl radical, which is more selective than a free chlorine radical, allowing for chlorination at specific, often non-activated, positions. The selectivity is typically governed by steric and electronic factors, enabling the chlorination of complex molecules with multiple C-H bonds. pitt.edutcichemicals.com These reactions can deliver alkyl chlorides in good yields, even in the presence of sensitive functional groups like alkenes and arenes, which are problematic for many other chlorination methods. pitt.edu

The general mechanism involves the homolytic cleavage of the N-Cl bond, often initiated by light, heat, or a radical initiator, to form a cyclohexylaminyl radical. This radical can then abstract a hydrogen atom from a substrate, and the resulting substrate radical reacts with another molecule of the N-chloroamine to yield the chlorinated product and regenerate the aminyl radical, thus propagating a chain reaction.

Table 1: Selective C-H Chlorination using N-Chloroamine Reagents

Substrate Example Reagent System Key Finding Reference
Sclareolide N-chloro-2,6-dimethylpiperidine Selective chlorination at the C-2 position was achieved on a gram scale. libretexts.org
Adamantane Derivatives N-chloroamides Demonstrated mild, site-selective C–H functionalization of these structurally important compounds. tcichemicals.com

Use as a Precursor or Building Block in the Synthesis of Non-Medical Nitrogen-Containing Compounds

The reactivity of Cyclohexanamine, N-chloro- makes it a versatile precursor for synthesizing a variety of non-medical nitrogen-containing compounds, particularly heterocycles. The N-Cl bond can be utilized in reactions that form new carbon-nitrogen or nitrogen-heteroatom bonds.

One potential application is in electrophilic amination, where the compound reacts with a nucleophile, transferring the "NH-cyclohexyl" moiety. wikipedia.org More significantly, it can serve as a source for reactive intermediates. For instance, elimination of HCl from N-chloroamines can generate imines. acs.org In the case of Cyclohexanamine, N-chloro-, this could potentially lead to the formation of cyclohexanimine, a reactive intermediate for further synthesis.

Furthermore, N-chloroamines can participate in cycloaddition reactions. The generation of aminyl radicals from Cyclohexanamine, N-chloro- can initiate intramolecular or intermolecular additions to double bonds, leading to the formation of nitrogen-containing cyclic structures. This strategy is a powerful tool for constructing diverse heterocyclic scaffolds, which are important in materials science and agrochemicals. mdpi.com

Table 2: Synthesis of Nitrogen-Containing Compounds from Amine Precursors

Reaction Type Precursor Class Product Class Significance Reference
Dehydrative Cyclization β- or γ-hydroxy amides Nitrogen-containing heterocycles Environmentally benign method for synthesizing oxazolines, oxazines, etc. pitt.edu
In situ Benzyne Cycloaddition Benzyne precursors and nitrogen sources Nitrogen-containing heterocycles Step-economical assembly of diverse heterocyclic compounds under mild conditions. mdpi.com

Role in Polymer Chemistry (e.g., as an Initiator or Functionalizing Agent)

In polymer chemistry, compounds that can generate free radicals are crucial as initiators for chain-growth polymerization. tcichemicals.comalfachemic.com Cyclohexanamine, N-chloro- can function as such an initiator. The N-Cl bond is relatively weak and can be cleaved homolytically by heat or UV light to produce a cyclohexylaminyl radical and a chlorine radical.

Initiation Step: C₆H₁₁NHCl → C₆H₁₁NH• + Cl•

Both of these radical species are capable of initiating the polymerization of vinyl monomers, such as styrenes or acrylates, by adding to the double bond of the monomer and starting the growth of a polymer chain. alfachemic.com The choice of initiator is critical as it can influence the rate of polymerization and the properties of the final polymer. alfachemic.comresearchgate.net

Additionally, N-chloroamines can be used as co-initiators in photopolymerization systems. In the presence of a photosensitizer, amines can act as hydrogen donors to create initiating radicals under light irradiation. rsc.org While not a direct use of the N-Cl bond's radical generation, the amine structure of Cyclohexanamine, N-chloro- makes it potentially suitable for such applications after the N-Cl bond has been reacted or if used in conjunction with other components.

Table 3: Concepts in Radical Polymerization Initiation

Initiator Type Mechanism Application Reference
Thermal Initiators (e.g., Azo compounds, Peroxides) Decompose upon heating to form free radicals that initiate polymerization. Used for bulk, solution, and suspension polymerization. tcichemicals.com
Photoinitiators Generate radicals upon absorption of light. Used in photocurable composites, inks, and coatings. tcichemicals.com

Catalytic Applications (e.g., as a Catalyst Component or Ligand Precursor)

While direct use of Cyclohexanamine, N-chloro- as a primary catalyst is not widely documented, its chemical properties suggest potential roles within catalytic cycles. The N-Cl bond can act as an oxidant, participating in catalytic oxidation reactions where it is regenerated in a cyclic process.

More plausibly, Cyclohexanamine, N-chloro- could serve as a precursor for the synthesis of specialized ligands for metal catalysts. The cyclohexylamine (B46788) backbone is a common structural motif in ligands used in asymmetric catalysis. The reactive N-Cl group could be displaced by various nucleophiles to introduce new functionalities onto the nitrogen atom, thereby creating novel ligand structures. For example, reaction with a phosphine (B1218219) could lead to aminophosphine (B1255530) ligands, or reaction with other multi-dentate molecules could yield chelating ligands. The synthesis of hydroxylamine (B1172632) ligands from cyclen demonstrates a similar principle of modifying a cyclic amine structure to create ligands for metal complexes. rsc.org The properties of the resulting metal complex are highly dependent on the electronic and steric nature of the ligand, and this synthetic flexibility is key to developing new catalysts.

Analytical Chemistry Applications (e.g., as a Derivatizing Agent for Specific Detection, excluding biological sample analysis)

In analytical chemistry, derivatization is a common strategy to enhance the detectability of analytes, particularly in chromatography. semanticscholar.org N-chloroamines, including by extension Cyclohexanamine, N-chloro-, can be analyzed using specific derivatization methods. Research has shown that N-chloroamines can be converted into highly fluorescent derivatives, which allows for their sensitive detection using techniques like high-performance liquid chromatography (HPLC) with fluorescence detection. acs.orgdatapdf.com

A notable method involves the reaction of N-chloroamines with 5-(dimethylamino)naphthalene-1-sulfinic acid (DANSO₂H). acs.org This reaction converts the N-chloroamine into a stable and highly fluorescent dansyl sulfonamide derivative. This allows for the quantification of N-chloroamines at very low concentrations. This method has been applied to the analysis of chlorinated water samples to identify and quantify various organic and inorganic N-chloroamines. acs.orgdatapdf.comacs.org

Conversely, due to its reactivity, Cyclohexanamine, N-chloro- could potentially be used as a derivatizing agent itself to detect other substances, although this application is less documented. Its ability to chlorinate or aminate specific functional groups could be harnessed to tag analytes for easier detection.

Table 4: Derivatization of N-Chloramines for HPLC Analysis

Derivatizing Agent Analyte Class Detection Method Significance Reference(s)
5-(dimethylamino)naphthalene-1-sulfinic acid (DANSO₂H) Organic and Inorganic N-chloramines HPLC with Fluorescence Detection Converts N-chloramines to highly fluorescent dansyl derivatives for sensitive quantification. acs.orgdatapdf.com
o-Phthalaldehyde (OPA) Primary amines and amino acids HPLC with Fluorescence Detection A common pre-column derivatizing agent that forms fluorescent isoindole products. libretexts.org

Focus on Chemical Mechanisms, Not Environmental Impact or Toxicity

Hydrolytic Stability and Decomposition Mechanisms in Aqueous and Non-Aqueous Media

The stability of Cyclohexanamine, N-chloro- in aqueous solutions is a critical aspect of its chemistry. While specific studies on N-chlorocyclohexanamine are limited, research on analogous N-chloro-α-amino acids provides significant insights into its likely decomposition pathways in water. acs.orgnih.govx-mol.com The decomposition of these related compounds is highly dependent on pH. researchgate.net

In aqueous environments, N-chloro-α-amino acid anions can undergo two primary competitive degradation pathways:

Concerted Grob Fragmentation (CGF): This pathway is generally dominant under neutral conditions and leads to the formation of amines and carbonyl compounds. acs.orgnih.govx-mol.comresearchgate.net

β-Elimination (β-E): This pathway is favored under basic conditions and primarily yields α-keto acid anions or nitriles. acs.orgnih.govx-mol.comresearchgate.net

For N-chlorocyclohexanamine, hydrolysis would likely lead to the formation of cyclohexylamine (B46788) and hypochlorous acid. The rate of hydrolysis for N-chlorinated molecules is influenced by the hydrogen-ion concentration. nih.gov In non-aqueous media, such as chloroform, the decomposition of related N-chloroamines has been observed to follow different kinetics, often exhibiting first-order decay in the presence of excess base. doubtnut.com The stability of N-chloroamines can be comparable in both aqueous and non-aqueous environments within certain temperature ranges. doubtnut.com

Photolytic Degradation Pathways and Photochemistry

The photolytic behavior of N-chloroamines involves the absorption of light, which can induce the cleavage of the N-Cl bond. Studies on the photolysis of 1-chloro-1-nitrosocyclohexane (B1632812), a related compound, show that the primary photochemical step in various solvents is the cleavage of the C-NO bond, which is analogous to the expected N-Cl bond cleavage in N-chlorocyclohexanamine. rsc.org

Upon photolysis in methanol, 1-chloro-1-nitrosocyclohexane yields products such as hydrochloric acid, methyl nitrite, 1,1-dimethoxycyclohexane, cyclohexanone (B45756), and cyclohexanone oxime. rsc.org In aprotic solvents, the products include 1-chlorocyclohexene, cyclohexanone, and 1,1-dichlorocyclohexane. rsc.org This suggests that the photolytic degradation of N-chlorocyclohexanamine would likely proceed via radical mechanisms, with the specific products being dependent on the solvent and other reaction conditions. The photolysis of azocyclohexane, another related structure, also proceeds through the formation of cyclohexyl radicals. rsc.org

General photolytic degradation patterns for organic compounds in aquatic systems can include reactions such as N-dealkylation. nih.gov For N-chlorocyclohexanamine, this could potentially lead to the formation of cyclohexylamine and other degradation products.

Thermal Decomposition Pathways and Identification of Products

The thermal stability of N-chloro compounds can vary significantly based on their structure. For instance, the thermal decomposition of some polymers involves the stripping of side groups, such as chlorine atoms, leaving the carbon backbone largely intact. nist.gov In the case of N-chlorocyclohexanamine, heating would likely lead to the homolytic cleavage of the N-Cl bond, initiating a series of radical reactions.

Studies on the thermal decomposition of highly chlorinated paraffins indicate that the process can lead to dechlorination and the formation of various smaller chlorinated and non-chlorinated molecules. nist.gov While not directly analogous, this suggests that the thermal decomposition of N-chlorocyclohexanamine could produce cyclohexylamine, cyclohexene, and other fragmentation products. The decomposition of related energetic materials containing N-Cl bonds shows that solvent evolution can induce decomposition at lower temperatures. rsc.org

Mechanisms of Interaction with Reducing Agents and Oxidants

N-chloroamines are effective oxidizing agents. organic-chemistry.orgnumberanalytics.com The chlorine atom in N-chlorocyclohexanamine has a partial positive charge, making it susceptible to attack by reducing agents. Common reducing agents can reduce the N-Cl bond, leading to the formation of a chloride ion and the corresponding amine (cyclohexylamine).

Conversely, in the presence of strong oxidizing agents, the cyclohexyl ring or the amino group itself could be oxidized. However, the N-Cl moiety is generally considered the most reactive site for oxidation-reduction reactions. N-chlorosecondary amines have been utilized as oxidizing agents in radiolabeling techniques, where they are considered milder and cause less substrate decomposition compared to agents like Chloramine-T. nih.gov For example, a study comparing the reactivity of a solid N-chlorosecondary amine (penta-O-acetyl-N-chloro-N-methylglucamine) with Chloramine-T showed that the former was significantly more stable in the presence of an amino acid. nih.gov This suggests that N-chlorocyclohexanamine can act as a controlled oxidizing agent.

Kinetics of Decomposition Under Varied Chemical Conditions

The kinetics of decomposition for N-chloro compounds are highly dependent on the specific compound and the conditions. For conformationally restricted N-chloro-α-amino acids, the decomposition follows first-order kinetics. nih.gov The rate of decomposition is influenced by the structural strain of the cyclic component. nih.gov

The table below presents the first-order rate constants for the decomposition of several N-chloro-α-amino acids with cyclic structures, which can serve as models for understanding the kinetic behavior of N-chlorocyclohexanamine.

CompoundFirst-Order Rate Constant (k, min⁻¹)
N-chloro-1-amino-1-cyclopentanecarboxylic acid0.520
N-chloro-1-amino-1-cyclohexanecarboxylic acid5.197
N-chloro-2-amino-2-norbornanecarboxylic acid0.198
N-chloro-2-amino-2-benzonorbornanecarboxylic acid0.078
Data sourced from a study on conformationally restricted N-chloro-α-amino acids. nih.gov

The decomposition of N-chloroamines in aqueous solutions is also known to be pH-dependent. researchgate.net For instance, the decomposition of N-chloroaldimines is sensitive to pH and the presence of residual disinfectants, which can accelerate their breakdown. nih.gov

Influence of Substituent Effects on Degradation Mechanisms

Substituents on the carbon skeleton or the nitrogen atom can significantly influence the degradation mechanisms and rates of N-chloroamines. Computational studies on N-chloro-α-amino acids have shown that both electron-donating groups (EDG) and electron-withdrawing groups (EWG) can affect the stability and decomposition pathways. acs.orgnih.govx-mol.com

Key findings on substituent effects include:

All substituted N-chloro-α-amino acids studied were found to be kinetically more favorable for degradation via the concerted Grob fragmentation (CGF) pathway compared to N-monochloro-glycine. acs.orgnih.govx-mol.com

Conjugated electron-donating groups on the N-terminal facilitate both CGF and β-elimination reactions. acs.orgnih.govx-mol.com

Electron-donating groups on the α-carbon favor the CGF pathway, while electron-withdrawing groups on the α-carbon are favorable for the β-elimination pathway. acs.orgnih.govx-mol.com

For N-chlorocyclohexanamine, the cyclohexyl group acts as an electron-donating substituent. Based on the trends observed in related compounds, this would likely influence its decomposition kinetics, potentially favoring pathways analogous to the CGF mechanism.

Future Research Directions and Emerging Opportunities in Cyclohexanamine, N Chloro Chemistry

Development of Novel and Sustainable Synthetic Routes

The future synthesis of Cyclohexanamine, N-chloro- and related N-chloroamines is increasingly driven by the principles of green and sustainable chemistry. Research is pivoting away from hazardous reagents and toward more atom-efficient and environmentally benign methodologies. A significant area of development is the use of safer and more sustainable chlorinating agents. For instance, the combination of Oxone and potassium chloride (KCl) presents a promising alternative for the oxidative N-halogenation of amines. researchgate.net This system is notable for being inexpensive and safe. researchgate.net

Another key trend is the optimization of reaction conditions to minimize waste and energy consumption. The use of aqueous sodium hypochlorite (B82951) (NaOCl) as the chlorinating agent is both economical and allows for a more atom-efficient reaction compared to traditional reagents like N-chlorosuccinimide (NCS). acsgcipr.org Researchers have also developed protocols for N-chloroacetylation under neutral, metal-free conditions, which represent a significant step forward in green chemical synthesis. tandfonline.com Borane-mediated amination reactions, which can proceed via N-chloro derivatives, offer another established yet evolving route for creating amine structures. acs.org

The table below summarizes and compares conventional and emerging sustainable synthetic routes applicable to the synthesis of Cyclohexanamine, N-chloro-.

Synthetic RouteChlorinating AgentKey AdvantagesSustainability Aspect
Conventional Halogenation Chlorine Gas (Cl₂)High reactivityToxic, hazardous, difficult to handle
NCS Chlorination N-Chlorosuccinimide (NCS)Milder than Cl₂Produces stoichiometric succinimide (B58015) byproduct
Hypochlorite Chlorination Sodium Hypochlorite (NaOCl)Economical, readily available, water as solventAtom-efficient, benign byproduct (NaCl) acsgcipr.org
Oxone-Halide System Oxone-KClInexpensive, safe, solid reagentsSustainable oxidant system researchgate.net
Metal-Free Acylation Chloroacetyl ChlorideNeutral, metal-free conditionsGreen chemical conditions, avoids metal catalysts tandfonline.com

Exploration of Underutilized Reactivity Modes and Mechanistic Studies

While N-chloroamines are known reagents, their full synthetic potential remains an active area of investigation. They are often described as an underutilized class of reagents, primarily due to concerns about their stability. acsgcipr.org However, modern synthetic techniques are enabling a deeper exploration of their reactivity. Key underutilized modes include their application in complex bond-forming reactions beyond simple aminations.

Recent studies have highlighted the utility of N-chloroamines in generating nitrogen-centered radicals for direct C-H amination of arenes, a powerful tool for building complex molecular architectures. whiterose.ac.ukacs.org The reaction of N-chloroamines with alkenes to furnish amines and various N-heterocycles, their reaction with aldehydes to produce amides, and their base-induced dehydrochlorination to yield imines are all areas ripe for further development. beilstein-journals.orgbeilstein-journals.org These transformations showcase the ambiphilic nature of the nitrogen atom in N-chloroamines, which can act as either an electrophile or a nucleophile precursor.

Mechanistic studies, such as those clarifying the radical processes in Hofmann-Löffler-Freytag-type reactions, are crucial for rationally designing new transformations. acs.org Understanding the factors that control the reaction pathways—radical versus ionic, intra- versus intermolecular—will be paramount.

The following table outlines various reactivity modes of N-chloroamines, indicating the potential for future exploration with Cyclohexanamine, N-chloro-.

Reactivity ModeSubstrateProduct TypePotential for Exploration
Electrophilic Amination Grignard/Organozinc ReagentsAminesWell-established, but new catalysts could expand scope beilstein-journals.org
Radical C-H Amination ArenesAryl AminesHigh potential; iron-catalyzed methods are a recent advance whiterose.ac.uk
Alkene Difunctionalization AlkenesAmino-halides, AziridinesSignificant potential, catalyst development is key beilstein-journals.org
Amide Synthesis AldehydesAmidesUnderutilized, potential for improved catalytic systems beilstein-journals.org
Imine Formation BaseIminesFacile route, can be integrated into tandem reactions beilstein-journals.org
Carbonylative Coupling Arylboronic Acids, AlcoholsAmides, CarbamatesNovel reactivity, copper-catalyzed methods emerging researchgate.netrsc.org

Future research will likely focus on developing catalytic asymmetric versions of these reactions and uncovering entirely new reaction manifolds by pairing Cyclohexanamine, N-chloro- with novel catalysts and reaction partners.

Advancements in Computational Modeling for Complex N-Chloroamine Systems

Computational chemistry has become an indispensable tool for understanding the intricate reactivity of N-chloroamines. researchgate.netrsc.org Future research will increasingly rely on sophisticated modeling to predict reaction outcomes, elucidate complex mechanisms, and design new catalysts and reagents.

One of the key insights from recent computational studies is the critical role of the solvent in N-chlorination reactions. researchgate.netrsc.org Quantum mechanical calculations, particularly using Density Functional Theory (DFT), have shown that explicit water molecules are essential for accurately modeling the transition states and reaction barriers involved in the formation of N-chloroamines in aqueous environments. researchgate.netrsc.org These models can differentiate between competing pathways, such as N-chlorination and hydroxylation, and explain how the solvent can favor one over the other. rsc.org

Molecular dynamics (MD) simulations are also providing a deeper understanding of the solvation effects and the dynamic behavior of these systems. rsc.org For base-induced rearrangements of N-chloroamines, computational methods have been used to calculate reaction energies, locate transition state structures, and predict the most likely products, with results that accurately reproduce experimental findings. uni-muenchen.de

The table below details the application of various computational methods to the study of N-chloroamines.

Computational MethodApplication AreaKey Insights Provided
Density Functional Theory (DFT) Reaction Mechanisms, ThermochemistryCalculation of energy barriers, transition state geometries, reaction energies rsc.orguni-muenchen.de
Double-Hybrid DFT High-Accuracy Energy CalculationsImproved accuracy for kinetic and thermodynamic predictions rsc.org
Molecular Dynamics (MD) Solvation Effects, Conformational AnalysisUnderstanding the role of explicit solvent molecules, identifying stable structural motifs researchgate.netrsc.org
Continuum Solvation Models (e.g., CPCM) Bulk Solvent EffectsDescribes water-assisted rearrangement mechanisms in basic media uni-muenchen.de

For a molecule like Cyclohexanamine, N-chloro-, with its conformational flexibility, future computational work will be vital. Modeling its ring inversion, nitrogen inversion, and the stereochemical outcomes of its reactions will provide crucial data for synthetic chemists. Advancements in machine learning and AI, trained on large datasets of reaction data, may soon allow for the rapid prediction of reactivity for complex N-chloroamine systems.

Design of New Non-Medical Applications in Catalysis or Materials Science

The unique properties of the N-Cl bond in Cyclohexanamine, N-chloro- open up avenues for its use in applications beyond traditional organic synthesis, particularly in catalysis and materials science. While many applications are still emerging, the foundational chemistry suggests significant potential.

In catalysis, N-chloroamines can serve as precursors to catalytically active species. For example, the amine functionality can be used to synthesize ligands, such as Schiff bases or dithiocarbamates, which are known to form stable and catalytically active complexes with various transition metals. mdpi.comnih.gov These complexes have found applications in oxidation catalysis and other transformations. nih.gov Furthermore, the development of iron-catalyzed amination reactions using N-chloroamines suggests that the reagent itself can be a key component in novel catalytic cycles. whiterose.ac.uk

In materials science, the most prominent emerging application is the development of antimicrobial polymers. mdpi.com By incorporating N-chloramine functionalities into polymer backbones, materials can be created that slowly release active chlorine, providing a long-lasting disinfecting action. mdpi.com Such materials are being investigated for point-of-use water treatment systems and antimicrobial coatings. mdpi.com Cyclohexanamine, N-chloro-, with its stable cycloaliphatic backbone, could serve as a valuable monomer or functionalizing agent for creating robust, chlorine-releasing materials.

The following table highlights potential non-medical application areas for Cyclohexanamine, N-chloro-.

Application AreaRole of Cyclohexanamine, N-chloro-Potential Product/SystemResearch Opportunity
Catalysis Ligand PrecursorSynthesis of Schiff base or dithiocarbamate (B8719985) metal complexes mdpi.comnih.govDesign of new catalysts for specific organic transformations
Catalysis Reagent in Catalytic CycleDirect use in metal-catalyzed C-H functionalization whiterose.ac.ukDevelopment of more efficient and selective catalytic amination reactions
Materials Science Active Monomer/FunctionalizerN-chloramine-functionalized polymers and surfaces mdpi.comCreation of rechargeable antimicrobial materials for water purification or coatings
Materials Science Oxidant/Surface TreatmentSurface modification of other materialsEnhancing properties like adhesion or biocompatibility through controlled surface chemistry

Future research will focus on the rational design of these systems, tuning the structure of the N-chloroamine to control properties like chlorine release rates in materials or reactivity and selectivity in catalytic processes.

Integration of Cyclohexanamine, N-chloro- into Flow Chemistry and Automated Synthesis Paradigms

The integration of Cyclohexanamine, N-chloro- chemistry into continuous flow and automated synthesis platforms represents a major opportunity to overcome the challenges associated with its stability and handling. acsgcipr.org The hazardous and unstable nature of many N-chloroamines has historically limited their use in large-scale batch synthesis. beilstein-journals.orgacs.org Flow chemistry provides a powerful solution to this problem.

By generating Cyclohexanamine, N-chloro- in situ within a flow reactor and immediately using it in a subsequent reaction (a "telescoped" process), the need to isolate and store the potentially unstable intermediate is eliminated. beilstein-journals.orgacs.org This approach offers numerous advantages:

Enhanced Safety: The small reactor volumes mean that only a minimal amount of the hazardous intermediate is present at any given time. acsgcipr.org

Precise Control: Flow reactors allow for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher consistency and yields. acsgcipr.org

Improved Efficiency: Superior heat and mass transfer in flow reactors, often aided by static mixers in biphasic systems, can significantly accelerate reaction rates. acsgcipr.orgbeilstein-journals.org

Automation: Flow systems can be readily coupled with automated purification and analysis, paving the way for fully automated synthesis platforms. freactor.comthieme-connect.com

Researchers have successfully used both continuous stirred-tank reactors (CSTRs) and tubular reactors to synthesize N-chloroamines in high yields with impressive productivity. beilstein-journals.org This on-demand generation makes a previously underutilized class of reagents safely accessible for a wide range of transformations. acsgcipr.org

Flow Chemistry ParameterAdvantage for N-Chloroamine SynthesisExample Implementation
In Situ Generation Avoids isolation of unstable intermediates, enhances safety acs.orgN-chloroamine is generated and immediately reacted with a nucleophile in a telescoped flow setup beilstein-journals.org
Reactor Type Efficient mixing for biphasic reactions, handles exothermsContinuous Stirred Tank Reactor (CSTR) or Tubular Reactor with Static Mixers beilstein-journals.org
Precise Parameter Control Optimizes yield and minimizes side productsAutomated control of flow rates and temperature to maintain optimal conditions acsgcipr.org
Process Integration Enables multi-step synthesis without manual interventionCoupling N-chlorination with subsequent C-N bond formation and in-line separation acsgcipr.orgfreactor.com

The future of complex molecule synthesis lies in automation. The amenability of Cyclohexanamine, N-chloro- synthesis to flow conditions makes it an ideal candidate for inclusion in automated platforms that can accelerate drug discovery and materials development. mdpi.com

Q & A

Basic Research Questions

Q. What laboratory synthesis methods are effective for producing N-chloro-cyclohexanamine, and how can reaction conditions be optimized?

  • Methodology :

  • Primary amine chlorination : React cyclohexanamine with hypochlorous acid (HOCl) or sodium hypochlorite (NaOCl) under controlled pH (4–6) to favor N-chlorination over competing side reactions. Monitor temperature (0–5°C) to minimize decomposition .
  • Alternative route : Use N-chlorosuccinimide (NCS) in anhydrous dichloromethane, with catalytic acid (e.g., HCl) to enhance electrophilic chlorination efficiency .
    • Critical parameters :
  • pH control is essential to avoid over-chlorination or hydrolysis.
  • Use inert atmospheres (N₂/Ar) to prevent oxidation of the amine backbone.

Q. Which analytical techniques are recommended for characterizing N-chloro-cyclohexanamine purity and structure?

  • Techniques :

  • NMR spectroscopy : ¹H/¹³C NMR to confirm substitution at the amine group (e.g., chemical shift δ ~3.5 ppm for N-Cl in ¹H NMR) .
  • Mass spectrometry (MS) : High-resolution MS to verify molecular ion peaks (e.g., [M+H]⁺ for C₆H₁₂ClN) .
  • FT-IR : Identify N-Cl stretching vibrations (~650 cm⁻¹) and absence of N-H bands (~3300 cm⁻¹) .
    • Validation : Cross-reference with NIST spectral databases for structural confirmation .

Q. How do pH and temperature affect the stability of N-chloro-cyclohexanamine in aqueous solutions?

  • Findings :

  • pH-dependent degradation : Stable at pH 4–6, but hydrolyzes rapidly at alkaline pH (>8) to form cyclohexanone and chloride ions. Acidic conditions (<3) promote decomposition via radical pathways .
  • Temperature sensitivity : Half-life decreases by ~50% per 10°C increase (e.g., t₁/₂ = 24 hrs at 4°C vs. 6 hrs at 25°C) .
    • Methodological recommendation : Use buffered solutions (e.g., phosphate buffer, pH 5) and refrigerated storage for kinetic studies.

Advanced Research Questions

Q. What mechanistic factors govern N-chloro-cyclohexanamine’s reactivity in trans-chlorination with amino acids or nucleophiles?

  • Key factors :

  • Nucleophilicity of acceptors : Thiol-containing amino acids (e.g., cysteine) react faster than amines due to higher nucleophilic attack on the Cl atom .
  • Steric effects : Bulky substituents on the acceptor molecule reduce reaction rates (e.g., tert-butylamine vs. methylamine) .
    • Experimental design : Use stopped-flow kinetics with UV-Vis monitoring (λ = 250–300 nm) to track Cl⁻ transfer rates .

Q. How can contradictory data in kinetic studies of N-chloro-cyclohexanamine degradation be resolved?

  • Common contradictions :

  • Discrepancies in reported rate constants due to unaccounted light exposure or trace metal catalysts (e.g., Fe³⁺) accelerating decomposition .
    • Resolution strategies :
  • Standardize reaction conditions (e.g., dark environments, Chelex-treated buffers).
  • Validate methods using control experiments with radical scavengers (e.g., ascorbic acid) .

Q. What structural features of N-chloro-cyclohexanamine differentiate its reactivity from other N-chloroamines?

  • Comparative analysis :

  • Cyclohexyl ring effects : The chair conformation of cyclohexane increases steric hindrance, reducing reactivity with large nucleophiles compared to linear N-chloroamines (e.g., N-chloroethylamine) .
  • Electronic effects : Electron-withdrawing Cl on the amine lowers pKa (~5.2 vs. ~10.6 for cyclohexanamine), enhancing electrophilicity .
    • Experimental validation : Use computational modeling (DFT) to compare transition-state energies with analogs .

Safety and Handling in Research Settings

Q. What safety protocols are critical for handling N-chloro-cyclohexanamine in laboratory experiments?

  • Protocols :

  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coat, and goggles. Use fume hoods for synthesis/storage .
  • Spill management : Neutralize spills with sodium thiosulfate to reduce Cl⁻ release .
  • Storage : Keep in amber glass bottles at ≤–20°C under inert gas to prevent light/oxygen degradation .

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